molecular formula C15H12ClN3O B2987616 N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide CAS No. 338410-53-0

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

Cat. No.: B2987616
CAS No.: 338410-53-0
M. Wt: 285.73
InChI Key: OMGSKWIWBJWNPM-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(aminomethyl)benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and benzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzimidazole ring.

    Hydrolysis: Products include benzoic acid and benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to unique biological effects and applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGSKWIWBJWNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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